![molecular formula C8H10ClNO B1458113 2,3-Dihydro-benzofuran-7-ylamine hydrochloride CAS No. 1414958-92-1](/img/structure/B1458113.png)
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Overview
Description
2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a chemical compound with the CAS Number: 1414958-92-1 . It has a molecular weight of 171.63 and its IUPAC name is 2,3-dihydrobenzofuran-7-amine hydrochloride . It is a white solid .
Molecular Structure Analysis
The linear formula of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride is C8H10ClNO . The InChI Code is 1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydro-benzofuran-7-ylamine hydrochloride are not available, benzofuran derivatives have been involved in various reactions. For instance, they have been used in the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis
2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a white solid with a molecular weight of 171.63 . Its linear formula is C8H10ClNO .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on different types of cancer cells . Another study tested the cell viability and proliferation rates of nine hybrid derivatives against human breast cancer cells .
Antiviral Activities
Benzofuran compounds have shown strong antiviral activities . A recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antibacterial Properties
Benzofuran compounds also exhibit antibacterial properties . These compounds could potentially be used in the development of new antibacterial drugs.
Anti-Oxidative Properties
Benzofuran compounds have demonstrated anti-oxidative activities . These properties could be beneficial in the treatment of diseases caused by oxidative stress.
Drug Development
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Synthesis of Complex Compounds
Benzofuran derivatives can be used in the synthesis of complex compounds . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Future Directions
Benzofuran and its derivatives, including 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, particularly in the field of drug discovery .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWBOSIWANYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-7-ylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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